4-Methoxynaphthalen-1-amine 4-Methoxynaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 16430-99-2
VCID: VC21286196
InChI: InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3
SMILES: COC1=CC=C(C2=CC=CC=C21)N
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

4-Methoxynaphthalen-1-amine

CAS No.: 16430-99-2

Cat. No.: VC21286196

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxynaphthalen-1-amine - 16430-99-2

Specification

CAS No. 16430-99-2
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 4-methoxynaphthalen-1-amine
Standard InChI InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3
Standard InChI Key JVMUPDOMGALPOW-UHFFFAOYSA-N
SMILES COC1=CC=C(C2=CC=CC=C21)N
Canonical SMILES COC1=CC=C(C2=CC=CC=C21)N

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Methoxynaphthalen-1-amine consists of a naphthalene core with two connected benzene rings. The amine group at position 1 and the methoxy group at position 4 create a unique electronic distribution across the molecule. These functional groups are positioned to minimize steric hindrance while maximizing their potential reactivity and interactions with other chemical species.

Physicochemical Properties

The physicochemical profile of 4-Methoxynaphthalen-1-amine provides valuable insights into its behavior in various chemical environments:

Table 1: Physicochemical Properties of 4-Methoxynaphthalen-1-amine

PropertyValue
Molecular FormulaC11H11NO
Molecular Weight173 Da
LogP1.98
Heavy Atoms Count13
Rotatable Bond Count1
Number of Rings2
Carbon Bond Saturation (Fsp3)0.09
Polar Surface Area35 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The LogP value of 1.98 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for compounds that may interact with biological systems, as it affects membrane permeability and distribution in different tissue compartments. The compound has a relatively low rotatable bond count (1), which suggests limited conformational flexibility .

The carbon bond saturation (Fsp3) value of 0.09 reflects its predominantly aromatic character , consistent with the naphthalene backbone structure. This low Fsp3 value indicates high planarity and potential for π-stacking interactions. The polar surface area of 35 Å provides information about the compound's potential to permeate cell membranes , with this moderate value suggesting reasonable membrane penetration capabilities.

Functional Group Reactivity

The amine group at position 1 contributes nucleophilic character to the molecule, making it potentially reactive in various organic transformations such as acylation, alkylation, and condensation reactions. The methoxy group at position 4 acts as an electron-donating group, influencing the electronic distribution across the naphthalene ring system and potentially enhancing the nucleophilicity of the amine group through resonance effects.

SupplierPurity (%)Available QuantitiesLead TimeShips From
Angene International Limited97100 mg, 250 mg, 1 g5 daysChina
BLD PHARMATECH LTD CN98100 mg, 250 mg, 1 g7 daysChina
Advanced ChemBlocks CN95250 mg, 1 g, 5 g12 daysChina
AA BLOCKS981 g, 5 g12 daysUnited States
A2B Chem981 g, 5 g12 daysUnited States
eNovation CN97100 mg, 250 mg20 daysChina

The highest purity available (98%) is offered by multiple suppliers, including BLD PHARMATECH LTD CN, AA BLOCKS, and A2B Chem . This high-purity material is essential for research applications where impurities could interfere with experimental results. The availability of varying package sizes, from small research quantities (100 mg) to larger amounts (5 g), accommodates different research needs and scales of operation.

Related Compound Chemistry

Comparison with Similar Naphthalene Derivatives

While 4-Methoxynaphthalen-1-amine has its unique structural features, understanding related naphthalene derivatives can provide context for its chemical behavior. The positioning of the amine group at the 1-position and the methoxy group at the 4-position creates a specific electronic distribution that distinguishes it from isomeric compounds with different substitution patterns.

Synthetic Relationships

The hydrochloride salt of 4-Methoxynaphthalen-1-amine (CAS: 92599-05-8) is a related compound that may offer different solubility properties while maintaining the core structural features of the parent compound . Salt formation is a common approach to modifying the physicochemical properties of amine-containing compounds for specific applications or improved handling.

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